tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13439524
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H23FN2O2 |
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Molecular Weight | 294.36 g/mol |
IUPAC Name | tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-4-5-12(10-19)11-6-7-14(18)13(17)9-11/h6-7,9,12H,4-5,8,10,18H2,1-3H3 |
Standard InChI Key | MRVIJSJJJJNFPA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F |
Synthesis and Reaction Pathways
Route 1: Boronic Acid Coupling
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Starting Material: tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate .
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Suzuki-Miyaura Coupling: React with 4-amino-3-fluorophenylboronic acid under Pd catalysis.
Route 2: Reductive Amination
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Intermediate: tert-Butyl 3-(3-fluoro-4-nitrophenyl)piperidine-1-carboxylate.
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Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 30°C) to reduce nitro to amino .
Industrial-Scale Considerations
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Green Chemistry: Use of continuous flow synthesis to enhance efficiency.
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Purification: Chromatography (silica gel, CH₂Cl₂/MeOH/NH₃) or recrystallization .
Physicochemical and Pharmacological Properties
Physicochemical Data
Applications in Drug Discovery
Intermediate in API Synthesis
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Niraparib Analogs: Used in the synthesis of PARP inhibitors (e.g., niraparib) .
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Anticancer Agents: Piperidine scaffolds are common in kinase inhibitors (e.g., JAK/STAT pathway).
Structure-Activity Relationship (SAR) Insights
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Fluorine Impact: Enhances metabolic stability and binding affinity via hydrophobic interactions .
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Amino Group: Critical for hydrogen bonding with target enzymes (e.g., PARP-1) .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
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